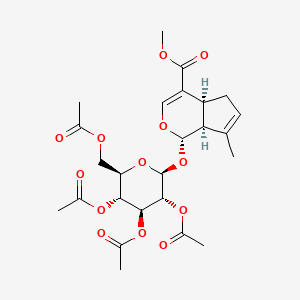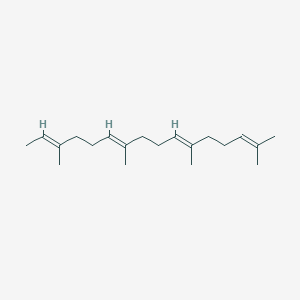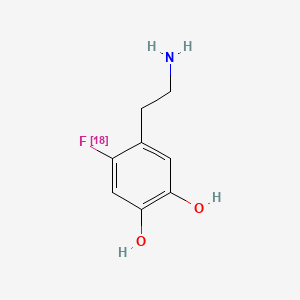
Poly(vinyl formal)
説明
Poly(vinyl formal) is a polymer derived from polyvinyl alcohol and formaldehyde. It is known for its exceptional dielectric strength, thermal stability, and resistance to moisture, oil, and various solvents. These properties make it a versatile material, particularly in the electronics industry, where it is used as an insulating material for copper wires and cables in electric motors and transformers .
準備方法
The production of poly(vinyl formal) involves several steps:
Polymerization: Vinyl acetate monomers are polymerized using a suitable catalyst to form polyvinyl acetate.
Hydrolysis: The polyvinyl acetate is partially hydrolyzed, removing some of the acetate groups and replacing them with alcohol (hydroxyl) groups to form polyvinyl alcohol.
Acetalization: The polyvinyl alcohol undergoes acetalization with formaldehyde to form poly(vinyl formal)
Industrial production methods often involve optimizing the raw material ratios and reaction conditions to achieve the desired properties. For example, the addition of corn stalk fiber can enhance the specific surface area, tensile strength, and thermal stability of poly(vinyl formal) foams .
化学反応の分析
Poly(vinyl formal) undergoes various chemical reactions, including:
Oxidation: Poly(vinyl formal) can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl groups in the polymer chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Poly(vinyl formal) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.
Biology: Poly(vinyl formal) films are used as substrates in electron microscopy and alpha spectrometry.
Industry: Poly(vinyl formal) is extensively used in the electronics industry for wire insulation, capacitor films, and flexible printed circuits
作用機序
The mechanism of action of poly(vinyl formal) involves its interaction with various molecular targets and pathways. For example, in triboelectric nanogenerators, poly(vinyl formal) interacts with other materials to generate electrical energy through contact electrification . The presence of functional groups in the polymer chain plays a crucial role in these interactions, influencing the overall performance and efficiency of the material.
類似化合物との比較
Poly(vinyl formal) is often compared with other vinyl polymers, such as:
Poly(vinyl acetate): Used in adhesives and coatings, it has different mechanical and chemical properties due to the absence of formal groups.
Poly(vinyl alcohol): Known for its water solubility and biodegradability, it is used in medical and industrial applications.
Poly(vinyl butyral): Employed in laminated safety glass, it offers excellent adhesion and flexibility.
Poly(vinyl formal) stands out due to its unique combination of dielectric strength, thermal stability, and resistance to various solvents, making it particularly suitable for high-stress environments in the electronics industry .
特性
IUPAC Name |
ethenol;formaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2-3H,1H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDUXZXZQUHSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CO.C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
918439-35-7, 26876-25-5 | |
| Record name | Ethenol, homopolymer, cyclic acetal with formaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918439-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldehyde, polymer with ethenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40914874 | |
| Record name | Formaldehyde--ethenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26876-25-5, 95673-15-7 | |
| Record name | Polyvinyl alcohol formaldehyde foam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026876255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formaldehyde, polymer with ethenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde--ethenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)


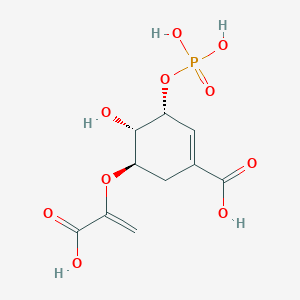
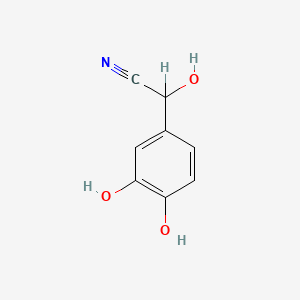

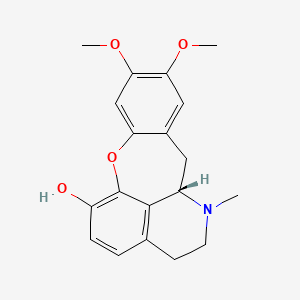
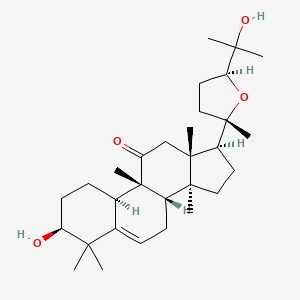
![2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid](/img/structure/B1193942.png)
